N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine is a compound that belongs to the class of 1,2,4-triazole derivativesThe presence of the triazole ring, which contains three nitrogen atoms, makes these compounds highly versatile and capable of forming hydrogen bonds with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine typically involves the reaction of 5-phenyl-1H-[1,2,4]triazole-3-amine with benzene-1,4-diamine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures (around 70-80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
Benzene-1,4-diamine Derivatives: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
N-(5-Phenyl-1H-[1,2,4]triazol-3-yl)benzene-1,4-diamine is unique due to its specific combination of the triazole ring and benzene-1,4-diamine moiety. This structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
4-N-(5-phenyl-1H-1,2,4-triazol-3-yl)benzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c15-11-6-8-12(9-7-11)16-14-17-13(18-19-14)10-4-2-1-3-5-10/h1-9H,15H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYJGQUNJUTIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)NC3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.